molecular formula C18H21N3O3 B13670465 Tert-butyl 2-(4-aminobenzamido)phenylcarbamate

Tert-butyl 2-(4-aminobenzamido)phenylcarbamate

Cat. No.: B13670465
M. Wt: 327.4 g/mol
InChI Key: WDBZPTGVLJXBAL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminobenzamido)phenylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminobenzamido moiety, and a phenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminobenzamido)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions generally include stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminobenzamido)phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX-2 selectively, without affecting COX-1, makes it a promising candidate for developing safer anti-inflammatory drugs .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl N-[2-[(4-aminobenzoyl)amino]phenyl]carbamate

InChI

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)21-15-7-5-4-6-14(15)20-16(22)12-8-10-13(19)11-9-12/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

WDBZPTGVLJXBAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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